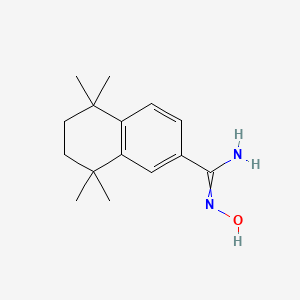
O-Tri-t-Butyldimethylsilyl Tylosin Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Tri-t-Butyldimethylsilyl Tylosin Acetate: is a chemical compound used as an intermediate in the synthesis of Tylosin-d3, which is a labeled form of Tylosin. Tylosin is a macrolide antibiotic isolated from a strain of Streptomycetes fradiae found in soil from Thailand. This compound is known for its antibacterial properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-Tri-t-Butyldimethylsilyl Tylosin Acetate involves the protection of hydroxyl groups in Tylosin using tert-butyl dimethylsilyl (TBDMS) groups. This is typically achieved through the reaction of Tylosin with tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions: O-Tri-t-Butyldimethylsilyl Tylosin Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The silyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
O-Tri-t-Butyldimethylsilyl Tylosin Acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of labeled antibiotics for research purposes.
Biology: Employed in studies involving bacterial resistance and antibiotic mechanisms.
Medicine: Utilized in the development of new antibiotics and therapeutic agents.
Industry: Applied in the production of antibiotics and other pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of O-Tri-t-Butyldimethylsilyl Tylosin Acetate involves its role as an intermediate in the synthesis of Tylosin-d3. Tylosin itself works by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis and thereby exerting its antibacterial effects. The silyl groups in this compound protect the hydroxyl groups during the synthesis process, ensuring the stability and reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Tylosin: The parent compound, a macrolide antibiotic.
Tylosin-d3: A labeled form of Tylosin used in research.
Other Silyl-Protected Compounds: Compounds with similar silyl protective groups used in various synthetic processes.
Uniqueness: O-Tri-t-Butyldimethylsilyl Tylosin Acetate is unique due to its specific use in the synthesis of Tylosin-d3 and its role in protecting hydroxyl groups during chemical reactions. This makes it a valuable intermediate in the production of labeled antibiotics and other research compounds.
Eigenschaften
Molekularformel |
C65H119NO18Si3 |
|---|---|
Molekulargewicht |
1286.9 g/mol |
IUPAC-Name |
[(2R,3R,4S,5S,6R)-2-[[(1S,5R,6R,7E,9E,12R,16R,18R,19R)-16-[tert-butyl(dimethyl)silyl]oxy-6-[[(2R,3R,4S,5R,6R)-5-[tert-butyl(dimethyl)silyl]oxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5-ethyl-8,12,18-trimethyl-3,11-dioxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-6-methyl-4-(methylamino)oxan-3-yl] acetate |
InChI |
InChI=1S/C65H119NO18Si3/c1-28-47-45(36-73-60-58(72-21)57(71-20)55(41(6)75-60)83-86(24,25)63(12,13)14)31-37(2)29-30-46(68)38(3)32-44-33-50(82-85(22,23)62(9,10)11)79-48(34-49(69)78-47)39(4)53(44)81-61-56(77-43(8)67)52(66-19)54(40(5)76-61)80-51-35-65(18,70)59(42(7)74-51)84-87(26,27)64(15,16)17/h29-31,38-42,44-45,47-48,50-61,66,70H,28,32-36H2,1-27H3/b30-29+,37-31+/t38-,39-,40-,41-,42+,44?,45-,47-,48+,50-,51+,52+,53+,54-,55-,56-,57-,58-,59+,60-,61+,65-/m1/s1 |
InChI-Schlüssel |
UTUAPDJAQONNQB-UKWZTZIRSA-N |
Isomerische SMILES |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](CC2C[C@H](O[C@@H](CC(=O)O1)[C@H]([C@@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O[Si](C)(C)C(C)(C)C)(C)O)NC)OC(=O)C)C)O[Si](C)(C)C(C)(C)C)C)\C)CO[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)C)O[Si](C)(C)C(C)(C)C)OC)OC |
Kanonische SMILES |
CCC1C(C=C(C=CC(=O)C(CC2CC(OC(CC(=O)O1)C(C2OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O[Si](C)(C)C(C)(C)C)(C)O)NC)OC(=O)C)C)O[Si](C)(C)C(C)(C)C)C)C)COC5C(C(C(C(O5)C)O[Si](C)(C)C(C)(C)C)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid](/img/structure/B13851876.png)
![(5R,8R,9S,10S,13S,14R)-13-ethyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13851879.png)

![2-amino-7-ethyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,6-dihydropurin-9-ium-6-olate](/img/structure/B13851892.png)

![2-chloro-6-[(4-methoxyphenyl)methoxy]-3-Quinolinecarboxaldehyde](/img/structure/B13851916.png)



